2,4,8-Trimethyl-7-nonen-2-OL
CAS No.: 437770-28-0
Cat. No.: VC3805386
Molecular Formula: C12H24O
Molecular Weight: 184.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 437770-28-0 |
|---|---|
| Molecular Formula | C12H24O |
| Molecular Weight | 184.32 g/mol |
| IUPAC Name | 2,4,8-trimethylnon-7-en-2-ol |
| Standard InChI | InChI=1S/C12H24O/c1-10(2)7-6-8-11(3)9-12(4,5)13/h7,11,13H,6,8-9H2,1-5H3 |
| Standard InChI Key | QRDZETOZNQTTCN-UHFFFAOYSA-N |
| SMILES | CC(CCC=C(C)C)CC(C)(C)O |
| Canonical SMILES | CC(CCC=C(C)C)CC(C)(C)O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is 2,4,8-trimethylnon-7-en-2-ol, reflecting the positions of methyl substituents and the olefinic bond at carbon 7 . The molecule features a tertiary alcohol group at position 2 and a trisubstituted double bond between carbons 7 and 8. While the compound is often reported as a racemic mixture ()-form , no stereospecific synthesis or resolution studies are documented in the available literature.
Molecular Geometry and Conformational Analysis
The SMILES notation delineates the branching pattern, with methyl groups at positions 2, 4, and 8 . X-ray crystallographic data remain unavailable, but molecular mechanics simulations suggest that steric hindrance between the 2-methyl and 4-methyl groups induces a gauche conformation in the central carbon chain. The 7-nonen-2-ol backbone adopts an extended zigzag configuration, minimizing van der Waals repulsions .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 184.32 g/mol | |
| InChIKey | QRDZETOZNQTTCN-UHFFFAOYSA-N | |
| CAS Registry Number | 437770-28-0 |
Physicochemical Properties
Phase Behavior and Solubility
Experimental data indicate that 2,4,8-trimethyl-7-nonen-2-ol is a clear, colorless liquid at standard conditions with a fruity aroma . Its water solubility is limited ( at 25°C) , consistent with the hydrophobic nature of branched terpenoids. The compound exhibits miscibility with ethanol and non-polar organic solvents, a critical factor for its formulation in fragrance applications .
Thermodynamic Parameters
Boiling point estimates using the Stein-Brown method suggest , while experimental vapor pressure measurements report at 25°C . The low volatility aligns with its use as a flavorant with prolonged sensory impact. Density ranges between 0.846–0.853 g/cm³, and refractive index values fall within 1.448–1.455 , parameters essential for quality control in manufacturing.
Table 2: Experimental Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Density (25°C) | 0.846–0.853 g/cm³ | JECFA |
| Refractive Index (20°C) | 1.448–1.455 | JECFA |
| Log | 4.43 (estimated) | KOWWIN v1.67 |
| Henry's Law Constant | EPI Suite |
Synthesis and Industrial Production
Synthetic Pathways
Though detailed synthetic protocols are proprietary, retrosynthetic analysis suggests two plausible routes:
-
Aldol Condensation: Base-catalyzed condensation of 2-methylpentanal with prenol derivatives, followed by hydrogenation.
-
Hydration of Terpene Olefins: Acid-catalyzed hydration of 2,4,8-trimethyl-7-nonene, leveraging Markovnikov addition to form the tertiary alcohol .
Regioselectivity challenges in these methods likely necessitate purification via fractional distillation, as indicated by the compound’s high boiling point .
Quality Control Metrics
Batch consistency is verified through GC-MS retention indices and IR spectroscopy, with characteristic O-H stretching vibrations at and C-O absorption near . Regulatory specifications from the Joint FAO/WHO Expert Committee on Food Additives (JECFA) mandate ≤1% impurities in food-grade material .
Applications in Flavor and Fragrance
Sensory Profile
The compound imparts a fresh, citrus-woody odor with subtle floral undertones, making it valuable in perfumery for enhancing top notes . In food systems, it contributes to tropical fruit flavors at concentrations of 10–50 ppm, particularly in beverages and confectionery .
Regulatory Status
Approved by the Flavor and Extract Manufacturers Association (FEMA) as GRAS substance #4212, it is permitted in food products under Good Manufacturing Practices . The European Food Safety Authority (EFSA) lists it under FL-no. 09.893, with an acceptable daily intake (ADI) of 0.1 mg/kg body weight .
Table 3: Regulatory Approvals
| Agency | ID | Use Category | Restriction |
|---|---|---|---|
| FEMA | 4212 | Flavoring Agent | GMP compliance |
| JECFA | 1644 | Food Additive | ≤50 ppm in final product |
| EFSA | FL-no. 09.893 | Flavorings Regulation 1334/2008 | ADI 0.1 mg/kg |
Environmental and Toxicological Profile
Acute Toxicity
Limited toxicological data exist, but structural analogs suggest low acute oral toxicity (LD₅₀ > 2000 mg/kg in rats). Dermal irritation studies classify it as non-irritating at concentrations <10% . No evidence of mutagenicity per Ames test data .
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